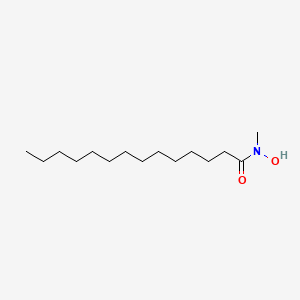![molecular formula C10H13N3O B14639282 3-[1-(4-Methoxyphenyl)hydrazinyl]propanenitrile CAS No. 54777-03-6](/img/structure/B14639282.png)
3-[1-(4-Methoxyphenyl)hydrazinyl]propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(4-Methoxyphenyl)hydrazinyl]propanenitrile is an organic compound with the molecular formula C10H13N3O It is a derivative of hydrazine and contains a methoxyphenyl group attached to a propanenitrile backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-Methoxyphenyl)hydrazinyl]propanenitrile typically involves the reaction of 4-methoxyphenylhydrazine with acrylonitrile. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated through filtration or centrifugation. Further purification steps may include distillation or solvent extraction to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[1-(4-Methoxyphenyl)hydrazinyl]propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
3-[1-(4-Methoxyphenyl)hydrazinyl]propanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent or a precursor to drug development.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which 3-[1-(4-Methoxyphenyl)hydrazinyl]propanenitrile exerts its effects depends on its interaction with molecular targets. The methoxyphenyl group may interact with specific enzymes or receptors, leading to changes in cellular pathways. The nitrile group can also participate in reactions that modify the compound’s activity or stability.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Methoxyphenyl)-3-methylpiperazine hydrochloride
- 1-(4-Methoxyphenyl)-3-methylpiperazine dihydrochloride
- 3-Methyl-1-phenylpiperazine hydrochloride
Uniqueness
3-[1-(4-Methoxyphenyl)hydrazinyl]propanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity or biological activity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
54777-03-6 |
|---|---|
Fórmula molecular |
C10H13N3O |
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
3-(N-amino-4-methoxyanilino)propanenitrile |
InChI |
InChI=1S/C10H13N3O/c1-14-10-5-3-9(4-6-10)13(12)8-2-7-11/h3-6H,2,8,12H2,1H3 |
Clave InChI |
HSLXKSVSJYHXEU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N(CCC#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S,6R)-6-Methyl-1,4-dioxan-2-yl]methanol](/img/structure/B14639202.png)
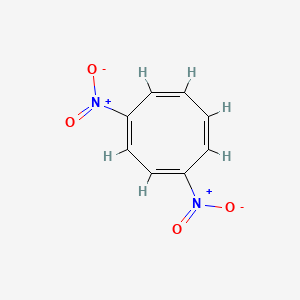

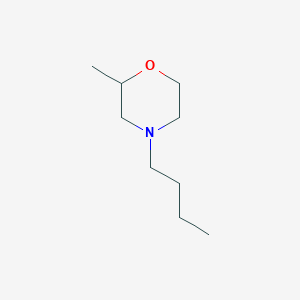

![(Methylperoxy)methyl 4-[(E)-phenyldiazenyl]benzoate](/img/structure/B14639229.png)
![2,5-Pyrrolidinedione, 1-[(6-methyl-3-pyridinyl)methyl]-](/img/structure/B14639231.png)
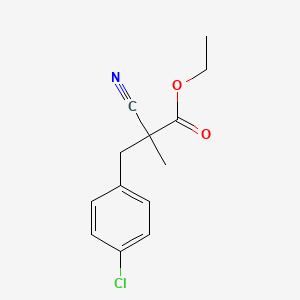
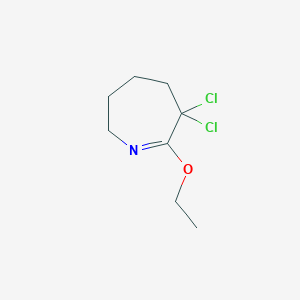
![2-Methyl-7-nitro-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B14639271.png)
![[(2-Methoxyphenyl)methyl]diazene](/img/structure/B14639287.png)
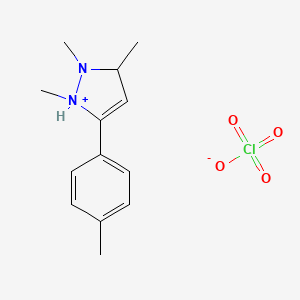
![Bicyclo[4.2.0]octa-1,3,5-triene, 3-methoxy-](/img/structure/B14639305.png)
